![molecular formula C7H4ClN3O B15071014 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chlorine atom at the 2-position and an aldehyde group at the 6-position of the pyrrolopyrimidine ring. It is a white to pale yellow crystalline solid and is primarily used in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketones, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride (CuCl) under inert gas atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient in producing pyrrolopyrimidine derivatives with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-methanol.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Additionally, it can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Comparación Con Compuestos Similares
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the aldehyde group at the 6-position.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Contains a morpholine ring and a thieno group, making it structurally more complex.
Uniqueness: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-2-6-5(11-7)1-4(3-12)10-6/h1-3,10H |
Clave InChI |
IFLSPECVWJXIEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=CN=C(N=C21)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


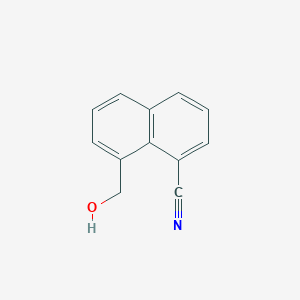
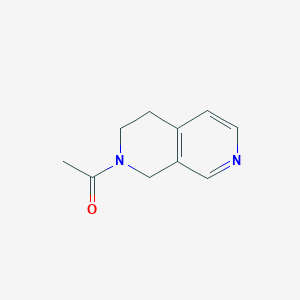
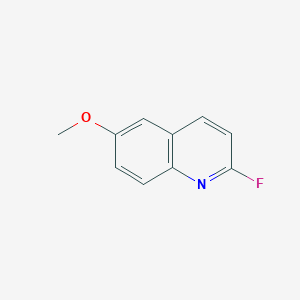
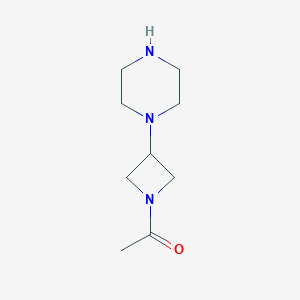
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)

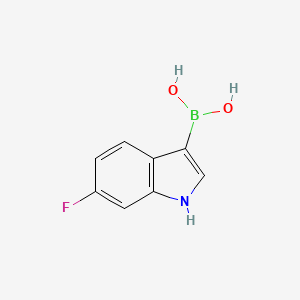

![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
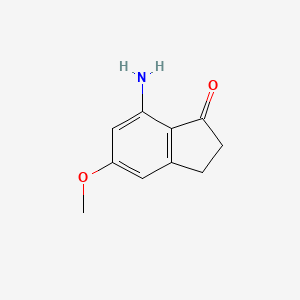
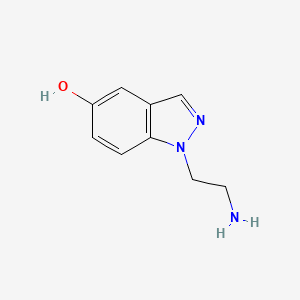
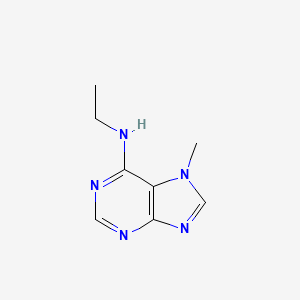
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
